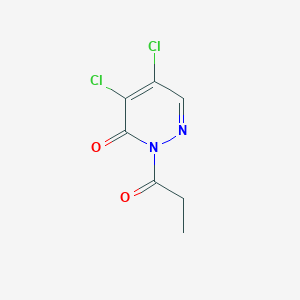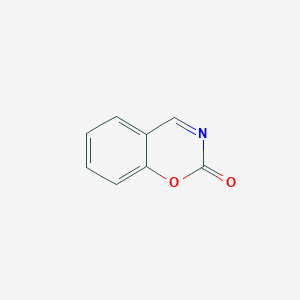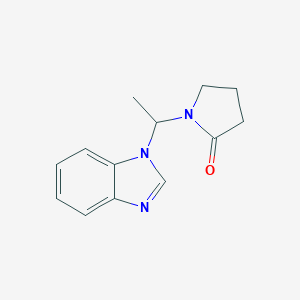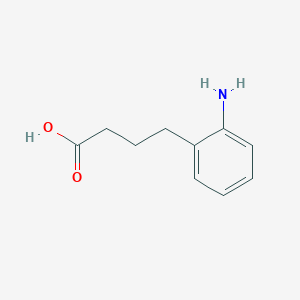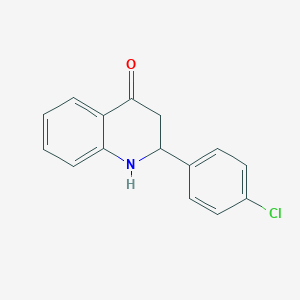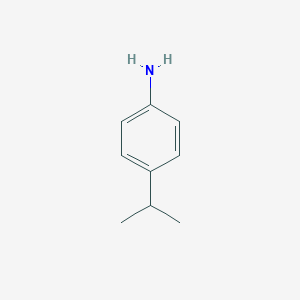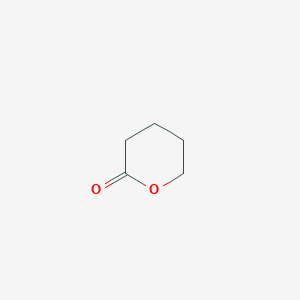
delta-Valerolactona
Descripción general
Descripción
Delta-Valerolactone: is a lactone, a type of cyclic ester, with the chemical formula C5H8O2 . . This compound is used as a chemical intermediate in various industrial processes, including the production of polyesters . Delta-Valerolactone can be found naturally in certain plants such as Aspalathus linearis and Clerodendrum mandarinorum .
Aplicaciones Científicas De Investigación
Delta-Valerolactone has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyesters and other polymers.
Biology: Studied for its biodegradability and potential use in biomedical applications.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polyesters, which are used in various industrial applications.
Mecanismo De Acción
Target of Action
Delta-Valerolactone (DVL) is primarily used as a chemical intermediate in the manufacturing of coatings and dispersing agents . It is typically used as a co-monomer for polycaprolactone polymers, effectively reducing the overall polymer melting point .
Mode of Action
The mode of action of DVL involves the process of ring-opening polymerization (ROP). When employed in the ROP of DVL in combination with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), a fast and “living”/controlled feature was observed in both solvent-free polymerization and solution polymerization . This process was proved by kinetic and chain extension experiments .
Biochemical Pathways
The biochemical pathway of DVL involves the ring-opening polymerization (ROP) of lactones . This is a highly efficient method for synthesizing aliphatic polyester materials . A novel series of benzoheterocyclic urea catalysts has been synthesized and characterized for this purpose .
Pharmacokinetics
It’s known that dvl is used in the synthesis of an acid chloride, which is subsequently utilized as a building block in active ingredients .
Result of Action
The result of DVL’s action is the production of polyvalerolactones (PVLs) with different molecular weights and narrow molecular weight distributions . The PVLs with different topological structures were prepared by varying the initiators . The structure and thermal properties of the resulting polymers were determined by NMR, GPC, and DSC analyses .
Action Environment
The action environment of DVL can influence its action, efficacy, and stability. For instance, the large energy released from ethyl levulinate (EL) hydrogenation can be utilized effectively for endothermic 1,5-PDO dehydrogenation . Moreover, DVL is known for its low toxicity and favorable environmental profile. It is biodegradable under aerobic conditions, reducing its impact on the environment . Its biocompatibility makes it suitable for use in pharmaceutical and biomedical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Delta-Valerolactone can be synthesized through the catalytic dehydrogenation of 1,5-pentanediol . This process involves evaporating 1,5-pentanediol in an inert gas stream and passing it over a catalyst, typically copper oxide/silica, at elevated temperatures . Another method involves the coupling of hydrogenation and dehydrogenation reactions using cheap copper catalysts, which allows for the synchronized production of delta-valerolactone and gamma-valerolactone with high yields .
Industrial Production Methods: In industrial settings, delta-valerolactone is produced through gas-phase catalytic dehydrogenation over at least two different catalysts . This method is efficient and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Delta-Valerolactone undergoes various chemical reactions, including:
Esterification and Transesterification: These reactions enable the synthesis of various derivatives and functionalized compounds.
Ring-Opening Polymerization: This reaction is used to produce poly(delta-valerolactone) and other polyesters.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acids under acidic or basic conditions.
Ring-Opening Polymerization: Catalyzed by compounds such as benzoheterocyclic urea in combination with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).
Major Products:
Poly(delta-valerolactone): A biodegradable polymer used in various applications.
Functionalized Esters: Used in materials science and organic synthesis.
Comparación Con Compuestos Similares
Delta-Valerolactone is similar to other lactones, such as:
Gamma-Valerolactone: Another lactone used as a solvent and chemical intermediate.
Epsilon-Caprolactone: A lactone used in the production of polycaprolactone, a biodegradable polyester.
Uniqueness: Delta-Valerolactone is unique due to its specific ring size and chemical properties, which make it suitable for the production of poly(delta-valerolactone) and other functionalized compounds . Its ability to undergo various chemical transformations, such as esterification and ring-opening polymerization, further enhances its versatility and applications .
Propiedades
IUPAC Name |
oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJPLYNZGCXSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26354-94-9 | |
| Record name | Poly-δ-valerolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26354-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044438 | |
| Record name | Tetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2H-Pyran-2-one, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
542-28-9, 26354-94-9 | |
| Record name | δ-Valerolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Valerolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly-delta-valerolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026354949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC65442 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Valerolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran-2-one, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | δ-valerolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELTA-VALEROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V1X9149L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of δ-valerolactone?
A1: δ-Valerolactone has a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol.
Q2: What makes δ-valerolactone prone to polymerization, while γ-butyrolactone does not, despite both having ring strain?
A2: Although both lactones possess ring strain, the key difference lies in the degree of strain and conformational preferences. δ-Valerolactone experiences greater geometric distortion in its ester group compared to γ-butyrolactone []. Additionally, model compounds of poly-4-hydroxybutyrate, the polymer of γ-butyrolactone, demonstrate significant stability in coiled conformations, further hindering polymerization [, ].
Q3: How does the ring strain of δ-valerolactone compare to other lactones like ε-caprolactone and 1,4-dioxan-2-one?
A3: Theoretical investigations reveal that the ring strain in δ-valerolactone is higher than in ε-caprolactone and 1,4-dioxan-2-one, but lower than in γ-butyrolactone []. This correlates with the exergonic character of the ring-opening process, suggesting that the higher the strain, the more favorable the polymerization [].
Q4: How does the environment influence the polymerizability of δ-valerolactone?
A4: Environmental factors, particularly solvent polarity, significantly affect the polymerizability of δ-valerolactone. Polar solvents stabilize the monomeric form, while less polar environments favor polymerization. This highlights the importance of considering solvent effects in reactions involving this lactone [].
Q5: Can you describe the palladium-catalyzed decarboxylative [4+3] cyclization reaction of δ-valerolactone with 1,1-dicyanocyclopropanes?
A5: This reaction utilizes a palladium catalyst to facilitate the formation of cycloheptane derivatives from γ-methylidene-δ-valerolactones and 1,1-dicyanocyclopropanes []. Notably, this methodology exhibits versatility, enabling the synthesis of azepanes through reactions with aziridines, including their asymmetric variants [].
Q6: How does changing the electronic properties of triarylphosphine ligands impact the palladium-catalyzed decarboxylative cyclization of δ-valerolactone with isocyanates?
A6: The product distribution between piperidones and azaspiro[2.4]heptanones in this reaction is strongly influenced by the electronic properties of the triarylphosphine ligands []. Electron-rich ligands favor the formation of azaspiro[2.4]heptanones, highlighting the ability to tune product selectivity through ligand modification [].
Q7: Can you elaborate on the use of δ-valerolactone in synthesizing nipecotic acid derivatives via palladium-catalyzed reactions?
A7: This reaction employs a palladium catalyst to enable the decarboxylative cyclization of γ-methylidene-δ-valerolactones with imines, yielding multisubstituted nipecotic acid (piperidine-3-carboxylic acid) derivatives []. Employing a diethoxyphosphinoyl group as the N-protecting group on the imine ensures high diastereoselectivity, and the resulting products are amenable to further derivatization [].
Q8: How is δ-valerolactone used in preparing biodegradable amphiphilic block copolymers?
A8: δ-Valerolactone is a valuable monomer for synthesizing biodegradable block copolymers like methoxy poly(ethylene glycol)-block-poly(δ-valerolactone). These copolymers can self-assemble into micelles in aqueous solutions, making them promising candidates for drug delivery systems [, , ].
Q9: What is the impact of incorporating δ-valerolactone into polycaprolactone-based antifouling coatings?
A9: Incorporating δ-valerolactone into polycaprolactone-based coatings disrupts the polymer's crystallinity, leading to faster degradation and controlled release of bioactive molecules []. This property is beneficial in antifouling applications, where a controlled release of biocides is desired over time.
Q10: What role does δ-valerolactone play in the development of pasty-type implantable drug delivery devices?
A10: δ-Valerolactone, when copolymerized with ε-caprolactone, forms biocompatible and biodegradable pasty-type copolyesters suitable for implantable drug delivery devices []. The degradation rate of these devices can be modulated by the copolymer composition and the hydrophilicity of the encapsulated drug [].
Q11: What analytical techniques are commonly used to characterize and quantify δ-valerolactone and its derivatives?
A11: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural elucidation and compositional analysis of δ-valerolactone-based polymers [, , ].
- Gel Permeation Chromatography (GPC): Determination of molecular weight and molecular weight distribution of polymers containing δ-valerolactone [, ].
- Differential Scanning Calorimetry (DSC): Thermal analysis of δ-valerolactone-based polymers, including melting temperature and glass transition temperature [, , ].
- Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of δ-valerolactone and its metabolites in biological samples [].
Q12: What are the challenges associated with the analytical detection of δ-valerolactone in biological matrices, and how are they addressed?
A12: The presence of salts, particularly the sodium salt of δ-valerolactone, poses a challenge for GC-MS analysis due to its non-volatility. This necessitates derivatization prior to analysis. N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has proven effective for this purpose, preventing intramolecular cyclization during derivatization [].
Q13: How have computational methods been applied to study the conformational preferences of δ-valerolactone and its polymer?
A13: Ab initio calculations have been instrumental in understanding the conformational flexibility of δ-valerolactone []. Calculations revealed that various conformations, including half-chair, boat, chair, envelope, and skew, are accessible within a relatively low energy range, highlighting the molecule's conformational diversity [].
Q14: How do structural modifications to γ-methylidene-δ-valerolactones impact the diastereoselectivity of palladium-catalyzed decarboxylative lactamization with isocyanates?
A14: The enantioselectivity of this reaction can be significantly influenced by modifying both the ester group on the lactone and the substituents on the phosphoramidite ligand []. Optimizing these structural features allows for fine-tuning the reaction to achieve high levels of enantiomeric excess in the desired lactam product [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
